(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by cyclization to form the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated pyrazolone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and analgesic effects, make it a subject of interest in pharmacological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including pain relief and anti-inflammatory treatments.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar unsaturated amine structure.
4-Methoxyphenethylamine: A compound with a methoxyphenyl group, similar to the methoxyphenyl group in the target compound.
Uniqueness
What sets (4E)-4-[(2E)-3-(2-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups and the pyrazolone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24N2O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(4E)-4-[(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H24N2O2/c1-19-13-15-21(16-14-19)24(18-17-22-9-7-8-12-25(22)31-3)26-20(2)28-29(27(26)30)23-10-5-4-6-11-23/h4-18H,1-3H3/b18-17+,26-24+ |
InChI Key |
IVZDVNROUSBGJQ-FAWJACLCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C=C/C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C4OC |
Origin of Product |
United States |
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